rac trans-Loxoprofen Alcohol
Overview
Description
rac trans-Loxoprofen Alcohol is a monocarboxylic acid derived from propionic acid. It is characterized by the substitution of one hydrogen at position 2 with a 4-[(2-hydroxycyclopentyl)methyl]phenyl group.
Mechanism of Action
Target of Action
It is known that loxoprofen, the parent compound of rac trans-loxoprofen alcohol, is a non-steroidal anti-inflammatory drug (nsaid) that acts as a cyclooxygenase (cox) inhibitor . COX is an enzyme essential for the synthesis of inflammatory prostaglandins .
Mode of Action
Loxoprofen is a prodrug that is reduced to its active metabolite, the trans-alcohol form, by carbonyl reductase enzymes in the liver . This active metabolite then inhibits the COX enzyme, reducing the production of inflammatory prostaglandins .
Biochemical Pathways
The inhibition of COX by Loxoprofen’s active metabolite reduces the synthesis of inflammatory prostaglandins, affecting the inflammatory response .
Pharmacokinetics
A study on loxoprofen overdose provides some insights into its pharmacokinetics . The apparent terminal elimination half-life of Loxoprofen was found to be in the range of 6–12 hours, which is several times longer than the reported normal value . This suggests nonlinearity of Loxoprofen pharmacokinetics over a large dose range . The reasons for the delayed eliminations from plasma of Loxoprofen and its trans-alcohol metabolite are uncertain, but slight renal impairment developed on the second and third hospital days and could be a causal factor .
Result of Action
The inhibition of COX by Loxoprofen’s active metabolite reduces the synthesis of inflammatory prostaglandins, leading to a reduction in inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac trans-Loxoprofen Alcohol involves several steps. One common method includes the reaction of 4-bromomethylphenylpropanoic acid with a cyclopentyl derivative under specific conditions to achieve the desired stereochemistry . The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
rac trans-Loxoprofen Alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the carboxylic acid group yields an alcohol .
Scientific Research Applications
rac trans-Loxoprofen Alcohol has several scientific research applications:
Chemistry: Used as a reference compound in the study of stereochemistry and reaction mechanisms.
Biology: Investigated for its role in metabolic pathways and as a metabolite of loxoprofen.
Medicine: Studied for its anti-inflammatory, analgesic, and antipyretic properties.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: Known for its longer duration of action compared to other NSAIDs.
Ketoprofen: Similar in structure and function, used for its anti-inflammatory effects.
Uniqueness
rac trans-Loxoprofen Alcohol is unique due to its specific stereochemistry and its role as the active metabolite of loxoprofen. This stereochemistry is crucial for its biological activity and effectiveness as an NSAID .
Properties
IUPAC Name |
2-[4-[[(1R,2S)-2-hydroxycyclopentyl]methyl]phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-8,10,13-14,16H,2-4,9H2,1H3,(H,17,18)/t10?,13-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAHPWSYJFYMRX-ADSMYIAOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CC2CCCC2O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=C(C=C1)C[C@H]2CCC[C@@H]2O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50522065 | |
Record name | 2-(4-{[(1R,2S)-2-Hydroxycyclopentyl]methyl}phenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50522065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
371753-19-4 | |
Record name | 2-(4-{[(1R,2S)-2-Hydroxycyclopentyl]methyl}phenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50522065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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